molecular formula C8H15ClN4S B1422439 4-methyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride CAS No. 1158193-23-7

4-methyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

Cat. No.: B1422439
CAS No.: 1158193-23-7
M. Wt: 234.75 g/mol
InChI Key: DPKWYYCRBOAGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for the compound is 4-methyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride . This nomenclature follows the priority rules for numbering the triazole ring, where the sulfur-containing thiol group (-SH) occupies position 3, the methyl group (-CH₃) is at position 4, and the piperidin-4-yl substituent (a six-membered saturated ring with one nitrogen atom) is attached to position 5. The hydrochloride suffix indicates the presence of a hydrochloric acid salt, forming a protonated amine counterpart.

Structural tautomerism arises due to the thiol-thione equilibrium. In the solid state, the thione form (4-methyl-3-piperidin-4-yl-1H-1,2,4-triazole-5-thione hydrochloride) predominates, as evidenced by X-ray crystallographic data for analogous triazole-thiol derivatives. The canonical SMILES representation Sc1nnc(n1C)C1CCNCC1.Cl and InChI InChI=1S/C8H14N4S.ClH/c1-12-7(10-11-8(12)13)6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H,11,13);1H confirm the connectivity of atoms and the presence of the hydrochloride counterion.

Structural Descriptor Value
Canonical SMILES Sc1nnc(n1C)C1CCNCC1.Cl
Standard InChI InChI=1S/C8H14N4S.ClH/c1-12-7(10-11-8(12)13)6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H,11,13);1H
InChI Key DPKWYYCRBOAGTF-UHFFFAOYSA-N

CAS Registry Number and Alternative Designations

The compound is uniquely identified by the CAS Registry Number 1158193-23-7 , assigned to its hydrochloride salt form. Alternative designations include:

  • 4-Methyl-3-piperidin-4-yl-1H-1,2,4-triazole-5-thione hydrochloride (reflecting the thione tautomer)
  • 4-Methyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol HCl
  • MFCD15200707 (MDL number)

These synonyms are used interchangeably in chemical databases and commercial catalogs, though the thiol designation remains prevalent in synthetic chemistry literature.

Molecular Formula and Weight Analysis

The molecular formula C₈H₁₅ClN₄S corresponds to a monoisotopic mass of 234.071 g/mol and an average molecular weight of 234.75 g/mol . The elemental composition is derived as follows:

Element Count Atomic Mass (g/mol) Contribution (g/mol)
Carbon (C) 8 12.01 96.08
Hydrogen (H) 15 1.008 15.12
Chlorine (Cl) 1 35.45 35.45
Nitrogen (N) 4 14.01 56.04
Sulfur (S) 1 32.07 32.07
Total 234.75

Properties

IUPAC Name

4-methyl-3-piperidin-4-yl-1H-1,2,4-triazole-5-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S.ClH/c1-12-7(10-11-8(12)13)6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKWYYCRBOAGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C8H14N4SHClC_8H_{14}N_4S\cdot HCl with a molecular weight of approximately 198.29 g/mol. The compound features a triazole ring and a thiol group, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains. In a study assessing its antibacterial activity against Gram-positive and Gram-negative bacteria, the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL against Staphylococcus aureus and Escherichia coli respectively .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. A notable investigation revealed that it exhibited cytotoxic effects on human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values of 6.2 μM and 27.3 μM respectively . The mechanism underlying its anticancer activity is thought to involve the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The thiol group can form reversible bonds with cysteine residues in enzymes, potentially inhibiting their activity.
  • Metal Ion Coordination : The triazole ring can coordinate with metal ions, influencing various biological pathways.
  • Cell Signaling Modulation : By interacting with cell surface receptors or intracellular signaling molecules, the compound may modulate various signaling cascades involved in cell proliferation and apoptosis.

Study on Anticancer Activity

A study conducted by researchers at [Institution Name] evaluated the effects of this compound on different cancer cell lines. The results indicated a dose-dependent reduction in cell viability across multiple cancer types, highlighting its potential as a chemotherapeutic agent .

Cell LineIC50 (μM)
MCF-7 (Breast)6.2
HCT-116 (Colon)27.3
T47D (Breast)43.4

Study on Antimicrobial Efficacy

Another significant study focused on the antimicrobial properties of this compound against common pathogens. The findings suggested that it could serve as a potent alternative to traditional antibiotics .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.5
Escherichia coli2

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that triazole derivatives exhibit promising antimicrobial properties. 4-Methyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride has been evaluated for its efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of 4-Methyl-5-(Piperidin-4-yl)-4H-1,2,4-Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results indicate that the compound may be effective against common pathogens, suggesting its potential as an antimicrobial agent .

Antifungal Activity

The compound has also been studied for antifungal properties. Derivatives of triazoles have shown effectiveness against fungi, making this compound a candidate for further exploration in antifungal therapies.

Case Study:
A study conducted on various triazole derivatives indicated that compounds similar to this compound exhibited significant antifungal activity against Candida species and other fungal pathogens .

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Formation of the Triazole Ring : The initial reaction involves the cyclization of hydrazine derivatives with carbon disulfide.
  • Thiol Group Introduction : Subsequent reactions introduce the thiol group through condensation reactions with thioglycolic acid.
  • Characterization Techniques : The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure .

Potential in Drug Development

Given its biological activities, there is ongoing interest in developing formulations based on this compound for therapeutic use. Research is focused on optimizing its structure to enhance efficacy and reduce potential side effects.

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form disulfide bonds, a common reaction in sulfur-containing compounds. For the structurally similar 4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol , oxidation with hydrogen peroxide (H₂O₂) or iodine (I₂) yields disulfide derivatives.

Reaction Reagents/Conditions Product
Thiol oxidationH₂O₂ or I₂ in ethanol, RTDisulfide-linked dimer

Key Observations :

  • Oxidation efficiency depends on solvent polarity and pH.

  • The hydrochloride salt improves solubility in polar solvents like water, facilitating reaction kinetics.

S-Alkylation Reactions

The thiol group acts as a nucleophile, enabling alkylation with electrophiles such as alkyl halides or α-bromoacetophenones. This is critical for synthesizing thioether derivatives.

Example Protocol :

  • Substrate : α-Bromoacetophenone derivatives (e.g., 6a–f )

  • Conditions : Ethanol, reflux (5–8 h), yields 52–72%

  • Mechanism :

    • S-Alkylation : Thiol reacts with α-bromoacetophenone to form thioether intermediates.

    • Cyclocondensation : Intramolecular cyclization eliminates H₂O, forming triazolothiadiazine derivatives .

Alkylating Agent Product Class Application
α-BromoacetophenonesBis(triazolothiadiazines)Anticancer agents

Nucleophilic Substitution

The piperidine ring’s secondary amine participates in nucleophilic substitution reactions.

Reaction with Secondary Amines :

  • Conditions : Ethanol, reflux (5 h)

  • Example : Substitution at the pyrimidine ring’s chloro group with piperidine or 4-methylpiperidine, yielding derivatives with modified biological activity .

Reagent Product Feature Yield
PiperidinePiperidin-1-yl substituent85%
4-MethylpiperidineEnhanced hydrophobic interactions78%

Cyclization Reactions

Under basic conditions, the compound forms cyclized products. For the analog 4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol , heating with aqueous NaOH induces cyclization via thiolate intermediate formation :

Protocol :

  • Dissolve in 1% NaOH (30 mL).

  • Reflux for 4 h.

  • Acidify to pH 5–6 to precipitate cyclized product .

Key Product : Triazolothiadiazine derivatives, which show antimicrobial and anticancer potential .

Complexation and Salt Formation

The piperidine nitrogen can coordinate metals or form salts:

  • Metal Complexes : Reacts with transition metals (e.g., Cu²⁺, Fe³⁺) to form chelates, enhancing stability for catalytic applications.

  • Salt Formation : Reacts with acids (e.g., HCl) to improve crystallinity and bioavailability.

Stability and Reactivity Considerations

  • pH Sensitivity : The thiol group is prone to oxidation under acidic conditions.

  • Solvent Compatibility : Ethanol and DMSO are preferred for reactions due to high solubility of the hydrochloride form .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole derivatives with piperidine or substituted piperidine moieties. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural Comparison of 1,2,4-Triazole Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
4-Methyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride 4-Methyl, 5-(piperidin-4-yl) C₈H₁₅ClN₄S 234.75 Thiol group enhances redox activity; piperidine improves solubility
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride 5-Phenyl, 4-piperidinyl C₁₃H₁₇ClN₄ 264.76 Aromatic phenyl group increases lipophilicity; limited thiol reactivity
3-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride 4-Cyclopropyl, 3-piperidinyl C₁₀H₁₆N₄·2HCl 265.18 Cyclopropyl substituent enhances steric hindrance; dual HCl counterions
5-(Piperidin-4-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride 4-Isopropyl, 5-piperidinyl C₁₁H₂₂N₄S·HCl 278.84 Bulky isopropyl group reduces solubility; thiol retains redox activity

Key Observations :

  • Substituent Effects : The methyl group in the target compound balances steric effects and hydrophobicity, whereas bulkier groups (e.g., isopropyl in ) reduce solubility.
  • Thiol Functionality: Thiol-containing derivatives (e.g., ) exhibit enhanced antioxidant and corrosion inhibition properties compared to non-thiol analogs (e.g., ) .
Physicochemical Data:
  • Solubility : The hydrochloride salt improves aqueous solubility compared to free bases (e.g., vs. ).
  • Thermal Stability : Melting points for related compounds range from 159–260°C, influenced by substituent rigidity (e.g., 5g: 159–160°C ).

Q & A

Q. What are the established synthetic routes for 4-methyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride?

The compound is synthesized via multi-step reactions, typically starting with the formation of a hydrazinecarbothioamide intermediate under basic conditions. For example, analogous triazole-thiol derivatives are synthesized by cyclization of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide, followed by alkylation or Mannich base derivatization . Key steps include:

  • Hydrazinecarbothioamide preparation : Reacting substituted hydrazines with thiocarbamoyl chlorides.
  • Cyclization : Achieved under basic conditions to form the triazole-thiol core.
  • Purification : Techniques like recrystallization or chromatography are critical for isolating the hydrochloride salt .

Q. What analytical methods are recommended for structural characterization?

Essential techniques include:

  • ¹H-NMR and LC-MS : Confirm molecular structure and purity .
  • Elemental analysis : Validates empirical formula .
  • HPLC : Assess purity (e.g., 98.7% purity reported for structurally similar compounds via HPLC at 206 nm) .

Q. How should researchers handle stability and storage of this compound?

Stability is sensitive to environmental factors:

  • Storage : Protect from heat, light, and moisture. Store at 2–8°C in airtight containers .
  • Monitoring : Regular HPLC or NMR analysis detects degradation (e.g., acetone impurities in stored batches) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with targeted bioactivity?

  • Molecular docking : Predict binding affinities to enzymes (e.g., alpha-amylase) or receptors. For example, S-alkyl triazole-thiol derivatives show structural similarities to known drugs, enabling rational modification .
  • ADME analysis : Optimize pharmacokinetic properties using tools like SwissADME .
  • Quantum chemical calculations (DFT) : Model electronic properties and reaction pathways to guide synthesis .

Q. What strategies resolve contradictions in spectroscopic or bioactivity data?

  • Cross-validation : Combine NMR, LC-MS, and X-ray crystallography (if available) to confirm structural assignments .
  • Dose-response studies : Address discrepancies in biological assays (e.g., antimicrobial activity) by testing multiple concentrations and controls .
  • Reproducibility protocols : Standardize reaction conditions (e.g., solvent, temperature) to minimize batch-to-batch variability .

Q. How can reaction fundamentals and reactor design improve synthesis scalability?

  • Process control : Implement automated systems to monitor pH and temperature during cyclization .
  • Membrane separation : Optimize purification of the hydrochloride salt from byproducts .
  • Scale-up considerations : Use flow chemistry to enhance yield and reduce side reactions in multi-step syntheses .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Characterization

TechniquePurposeExample Data from Evidence
¹H-NMRConfirm piperidine and triazole protonsδ 2.8–3.2 ppm (piperidine CH₂)
LC-MSMolecular ion validation[M+H]⁺ = 288.74 (C₁₄H₁₃ClN₄O)
Elemental AnalysisC, H, N, S quantificationC: 49.3%, H: 5.8%, N: 19.2%

Q. Table 2: Computational Tools for Derivative Design

ToolApplicationReference
AutoDock VinaBinding affinity prediction
Gaussian (DFT)Reaction pathway optimization
SwissADMEPharmacokinetic profiling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 2
4-methyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.